molecular formula C17H13F4N3O3 B15016150 2-[(2E)-2-benzylidenehydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

2-[(2E)-2-benzylidenehydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Cat. No.: B15016150
M. Wt: 383.30 g/mol
InChI Key: VMBZFHLRSVPRGA-LSHDLFTRSA-N
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Description

1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and a tetrafluoroethoxyphenyl group. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of hydrazine derivatives with aldehydes or ketones to form hydrazones. This is followed by the introduction of the tetrafluoroethoxyphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tetrafluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acetic acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The tetrafluoroethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-N-[(E)-phenylmethylidene]-2-propanamine
  • N-[(E)-2-furylmethylidene]-2-propanamine
  • 1-{[(E)-phenylmethylidene]amino}-2-propanol
  • N-[(E)-2-thienylmethylidene]-2-propanamine

Uniqueness

1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE is unique due to the presence of both hydrazinecarbonyl and tetrafluoroethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C17H13F4N3O3

Molecular Weight

383.30 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide

InChI

InChI=1S/C17H13F4N3O3/c18-16(19)17(20,21)27-13-9-5-4-8-12(13)23-14(25)15(26)24-22-10-11-6-2-1-3-7-11/h1-10,16H,(H,23,25)(H,24,26)/b22-10+

InChI Key

VMBZFHLRSVPRGA-LSHDLFTRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F

Origin of Product

United States

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